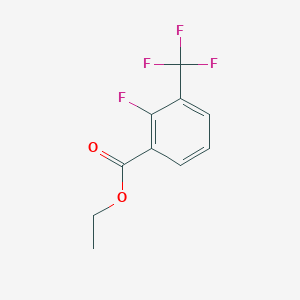

Ethyl 2-fluoro-3-(trifluoromethyl)benzoate

Description

Significance of Fluorine and Trifluoromethyl Substituents in Organic Synthesis

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in modern organic and medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. chemsrc.com Its small atomic size allows it to act as a bioisostere for a hydrogen atom, yet its electronic influence is substantial. The carbon-fluorine bond is one of the strongest in organic chemistry, which can enhance the thermal and metabolic stability of a molecule.

Overview of Benzoate (B1203000) Ester Derivatives in Advanced Chemical Transformations

Benzoate esters are a fundamental class of organic compounds, characterized by a carboxyl group in which the hydrogen atom has been replaced by an alkyl or aryl group. They are important precursors and intermediates in a multitude of chemical reactions. acs.org The ester functional group can undergo various transformations, including hydrolysis, reduction, and reaction with organometallic reagents. nih.gov

In advanced chemical transformations, benzoate esters are utilized in cross-coupling reactions, as protecting groups for alcohols, and as key substrates in the synthesis of more complex molecules like isocoumarins and isoquinolones. nist.govaaronchem.com The reactivity of the benzoate ester can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine and trifluoromethyl groups found in Ethyl 2-fluoro-3-(trifluoromethyl)benzoate, can influence the electrophilicity of the carbonyl carbon, thereby affecting its reactivity in various chemical processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBIBPVEZYVTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Fluoro 3 Trifluoromethyl Benzoate and Analogs

Direct Esterification Routes from Substituted Benzoic Acids

The most straightforward approach to Ethyl 2-fluoro-3-(trifluoromethyl)benzoate involves the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid. This can be achieved through classical methods or by employing modern catalytic systems to enhance efficiency and yield.

Esterification of 2-Fluoro-3-(trifluoromethyl)benzoic Acid Precursors

The synthesis of the precursor, 2-fluoro-3-(trifluoromethyl)benzoic acid, is a critical first step. A common method involves the ortho-lithiation of 2-fluorobenzotrifluoride (B1329496) followed by carboxylation. This reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).

The subsequent esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with ethanol (B145695) is classically achieved through the Fischer-Speier esterification method. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or hydrochloric acid. operachem.com The equilibrium of the reaction is driven towards the formation of the ethyl ester by using a large excess of ethanol. masterorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of ethanol, and subsequent elimination of water. organic-chemistry.org

A typical laboratory procedure would involve refluxing a solution of 2-fluoro-3-(trifluoromethyl)benzoic acid in absolute ethanol with a few drops of concentrated sulfuric acid for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure, and the crude ester is purified, typically by extraction and distillation.

Catalytic Approaches in Fluorinated Benzoic Acid Esterification

To overcome some of the limitations of classical Fischer esterification, such as the use of corrosive mineral acids and sometimes harsh reaction conditions, various catalytic approaches have been developed. These methods often employ solid acid catalysts, which offer advantages such as easier separation, reusability, and potentially milder reaction conditions.

One innovative approach involves the use of microwave-assisted organic synthesis (MAOS). A study on the esterification of a similarly substituted benzoic acid, 4-fluoro-3-nitrobenzoic acid, demonstrated the effectiveness of using a single-mode microwave reactor. In this method, the reaction was carried out in a sealed vessel, allowing the temperature to be raised above the boiling point of the solvent, thereby accelerating the reaction rate. The study found that adding catalytic amounts of sulfuric acid at specific intervals could overcome the equilibrium limitations in a closed system, leading to good yields of the corresponding ethyl ester. This technique could potentially be applied to the esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid, offering a more rapid and efficient alternative to conventional heating.

The following table summarizes the key aspects of direct esterification methodologies:

| Method | Catalyst | Key Features |

| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | - Reversible reaction driven by excess alcohol. - Requires a strong acid catalyst. - Typically performed under reflux conditions. |

| Microwave-Assisted Synthesis | Sulfuric Acid (H₂SO₄) | - Utilizes microwave irradiation for rapid heating. - Can be performed in a sealed vessel to increase reaction temperature and pressure. - May offer shorter reaction times and improved yields. |

Aromatic Trifluoromethylation Strategies

Transition Metal-Catalyzed Trifluoromethylation of Aryl Precursors

Copper-mediated trifluoromethylation reactions have been extensively studied and offer a reliable method for the introduction of the CF₃ group. beilstein-journals.org These reactions typically involve the coupling of an aryl halide (iodide, bromide, or chloride) with a trifluoromethyl source in the presence of a copper catalyst. A variety of trifluoromethylating agents can be used, including trifluoromethyltrimethylsilane (TMSCF₃) and trifluoroacetic acid derivatives.

While direct examples of the copper-mediated trifluoromethylation of ethyl 2-fluorobenzoate (B1215865) to yield the target molecule are not prevalent in the literature, the general applicability of these methods to aryl halides bearing ester groups is well-documented. beilstein-journals.org For instance, a review on copper-catalyzed trifluoromethylation highlights that substrates with electron-withdrawing groups, such as esters, are generally well-tolerated in these reactions. beilstein-journals.org A potential precursor for this route would be an ethyl 2-fluoro-3-halobenzoate. The reaction would likely proceed via an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the trifluoromethyl source and subsequent reductive elimination to afford the trifluoromethylated product.

The table below outlines common components in copper-mediated trifluoromethylation reactions:

| Component | Examples |

| Copper Source | CuI, CuCl, CuBr |

| Trifluoromethylating Agent | TMSCF₃, Togni's reagent, CF₃SO₂Na |

| Ligand (optional) | Phenanthroline, bipyridine derivatives |

| Solvent | DMF, DMSO, NMP |

Palladium-catalyzed cross-coupling reactions are another powerful tool for the formation of C-CF₃ bonds. These methods often exhibit high functional group tolerance and can be performed under relatively mild conditions. The trifluoromethylation of aryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides, has been a significant area of research. mit.edunih.gov

A landmark study reported a palladium-catalyzed method for the trifluoromethylation of a wide range of aryl chlorides, including those containing ester functionalities. mit.edunih.gov The reaction utilizes a palladium catalyst, a specialized phosphine (B1218219) ligand (such as BrettPhos), and a trifluoromethylating agent like TESCF₃ (triethylsilyl) in the presence of a fluoride (B91410) source. mit.edu The proposed catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to yield the aryl-CF₃ product. mit.edu

This methodology could be applied to the synthesis of this compound starting from ethyl 3-chloro-2-fluorobenzoate. The tolerance of the ester group under these conditions makes it a viable and attractive route.

The following table summarizes key components of a representative palladium-catalyzed trifluoromethylation system:

| Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | BrettPhos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle |

| Trifluoromethylating Agent | TESCF₃ | Provides the trifluoromethyl group |

| Fluoride Source | KF or CsF | Activates the trifluoromethylating agent |

| Solvent | Dioxane or Toluene | Provides the reaction medium |

Nickel-Catalyzed Fluoroalkylation and Trifluoromethylation Reactions

Nickel catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-trifluoromethyl bonds, offering alternatives to traditional methods. These reactions are crucial for introducing the trifluoromethyl group onto the aromatic scaffold.

A significant challenge in transition metal-catalyzed trifluoromethylation is the final reductive elimination step to form the aryl-CF3 bond. However, nickel-based systems have shown promise. While catalytic trifluoromethylation using nickel can be difficult, recent studies have explored mechanisms that may facilitate this key step, potentially avoiding the challenging reductive elimination from a traditional Aryl-Ni(II)-CF3 complex. mq.edu.au One reported strategy involves the nickel-mediated trifluoromethylation of phenol (B47542) derivatives using the readily available trimethyl(trifluoromethyl)silane (TMSCF₃). osti.gov This approach demonstrates the capability of nickel to activate robust C–O bonds for trifluoromethylation. osti.gov

Investigations into nickel-catalyzed C-H trifluoromethylation with trifluoromethyl iodide (CF₃I) suggest a pathway that avoids radical intermediates and proceeds through an unusual difluorocarbene intermediate, highlighting the unique reactivity of nickel catalysts. mq.edu.au This method has shown remarkable selectivity for C-H trifluoromethylation, tolerating sensitive functional groups like amines, halides, and aldehydes. mq.edu.au

Below is a summary of substrates and conditions often employed in nickel-catalyzed trifluoromethylation reactions.

| Catalyst System | CF3 Source | Substrate Type | Key Features |

| Ni(0)/Ligand | TMSCF₃ | Phenol Derivatives | Activates C-O bonds |

| Ni Catalyst | CF₃I | Aromatic C-H Bonds | High selectivity, tolerance of functional groups |

| Ni(II)/Ligand | Various | Aryl Halides | Ligand choice is crucial for success |

Radical-Mediated Trifluoromethylation Approaches

Radical-mediated reactions provide a complementary strategy for introducing trifluoromethyl groups onto aromatic rings. These methods often operate under mild conditions and can be initiated by light or radical initiators.

A contemporary approach involves the use of a quinolinium sulfonate ester as a "photocage" for trifluoromethyl radicals. nih.gov Upon irradiation with visible light, this molecule undergoes photolysis of the sulfonate ester bond, ultimately releasing a free trifluoromethyl radical (•CF₃). nih.gov This highly reactive species can then be trapped by π-nucleophiles, such as aromatic rings. nih.gov The rate constants for the trapping of trifluoromethyl radicals by π-systems are extremely high, making this a rapid and efficient process. nih.gov

This photodecaging method has been successfully applied to the modification of biomolecules, where it shows selectivity for electron-rich aromatic amino acid residues like tryptophan, histidine, and tyrosine. nih.gov This highlights the electrophilic nature of the trifluoromethyl radical and its preference for reacting with electron-rich aromatic systems. nih.govwikipedia.org

The general mechanism involves two key stages:

Photolysis: The aromatic sulfonate ester absorbs visible light, leading to the cleavage of a labile S–OAr bond.

Radical Generation and Trapping: The resulting radical intermediate extrudes sulfur dioxide (SO₂) to generate the free trifluoromethyl radical, which then adds to the target aromatic molecule. nih.gov

Other sources of trifluoromethyl radicals include reagents like trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent), which can be activated photochemically, thermally, or through redox processes to initiate the trifluoromethylation of arenes. wikipedia.orgresearchgate.net

Direct O-Trifluoromethylation of Carboxylic Acid Derivatives

The synthesis of trifluoromethyl esters (RCOOCF₃) directly from carboxylic acids represents a significant challenge in fluorine chemistry. These compounds are of interest but have remained relatively elusive due to the difficulty of the O-trifluoromethylation reaction.

Recently, a method was developed that proceeds via the formation and subsequent activation of an acyloxy(phenyl)trifluoromethyl-λ³-iodane intermediate. This approach provides access to a variety of trifluoromethyl carboxylate esters under relatively mild conditions. The reaction is compatible with a wide range of functional groups on both aromatic and aliphatic carboxylic acids.

The general transformation can be summarized as follows:

Step 1: The carboxylic acid reacts with a hypervalent iodine reagent to form the key acyloxy(phenyl)trifluoromethyl-λ³-iodane.

Step 2: A Lewis acid, such as zinc chloride (ZnCl₂), is used to activate this intermediate, promoting the transfer of the CF₃ group to the carboxylate oxygen and forming the desired trifluoromethyl ester.

Experimental and computational studies have shed light on the mechanism and the crucial role of the Lewis acid in enhancing the reactivity of the iodane (B103173) intermediate. This methodology has been successfully applied to a broad scope of substrates, including pharmaceutically relevant molecules.

Selective Fluorination Techniques for Aromatic Rings

The introduction of a fluorine atom onto an already substituted aromatic ring, such as a trifluoromethyl-substituted benzoate (B1203000) ester, requires precise control over regioselectivity. The directing effects of the existing substituents play a crucial role in determining the position of the incoming fluorine atom.

Electrophilic aromatic substitution is the most common method for introducing fluorine directly onto an aromatic ring. This involves the use of powerful electrophilic fluorinating agents.

Common Electrophilic Fluorinating Reagents:

Selectfluor® (F-TEDA-BF₄): A highly effective and widely used reagent known for its reactivity and relative ease of handling.

N-Fluorobis(phenylsulfonyl)imide (NFSI): Another powerful electrophilic fluorine source used in a variety of fluorination reactions.

For a substrate like ethyl 3-(trifluoromethyl)benzoate, the existing groups—the ester and the trifluoromethyl group—are both electron-withdrawing and meta-directing. Therefore, direct electrophilic fluorination would be expected to occur at the positions meta to both groups (positions 5). To achieve the 2-fluoro substitution pattern found in the target molecule, a synthetic strategy would likely involve starting with a precursor that already contains the desired fluorine atom or using more advanced techniques such as directed ortho-metalation followed by reaction with an electrophilic fluorine source.

An alternative approach involves the electrochemical anodic fluorination of S-alkyl benzothioates, which can provide regioselective fluorination under specific conditions using reagents like Et₃N·nHF or Et₄NF·nHF as both the electrolyte and fluorine source. nih.gov

Advanced Synthetic Pathways for Substituted Benzoate Esters

The construction of highly substituted benzoate esters often requires sophisticated synthetic methods beyond simple esterification. These advanced pathways include specialized condensation reactions and multi-component reactions that allow for the efficient assembly of complex molecular scaffolds.

Condensation Reactions in Fluorinated Ester Synthesis

The formation of the ester bond in this compound is fundamentally a condensation reaction between 2-fluoro-3-(trifluoromethyl)benzoic acid and ethanol. nih.govchemimpex.comtcichemicals.com While this can be achieved through classic Fischer esterification using a strong acid catalyst, this method is not always suitable for complex or sensitive substrates.

Advanced condensation methods offer milder conditions and greater efficiency. One notable example is the Shiina macrolactonization, which utilizes a substituted benzoic anhydride (B1165640), such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). This method proceeds through the formation of a mixed anhydride intermediate, which is highly reactive towards nucleophilic attack by an alcohol, leading to the efficient formation of the ester bond under mild conditions.

Another strategy involves the trifluoroacetylation of ethyl benzoate derivatives using ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide. This demonstrates a condensation approach to build a related structural motif.

Multi-Component Reactions for the Construction of Fluorinated Aromatic Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. MCRs are prized for their high atom economy, convergence, and ability to rapidly generate molecular complexity from simple precursors.

The construction of fluorinated aromatic scaffolds can be achieved using MCRs. For instance, a copper-catalyzed MCR of β-trifluoromethyl β-diazo esters, acetonitrile, and carboxylic acids has been developed to produce complex β-trifluoromethyl N,N-diacyl-β-amino esters. beilstein-journals.orgnih.gov This reaction proceeds through the in-situ generation of a copper-carbene intermediate, which then engages with the other components in a cascade process. beilstein-journals.org

Another example is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and a formate (B1220265) source. nih.gov While this produces a heterocyclic system, it illustrates the principle of using a fluorinated building block in an MCR to construct a complex scaffold efficiently. nih.gov Such strategies offer a powerful means to assemble highly functionalized fluorinated aromatic systems that would be challenging to prepare through traditional stepwise synthesis. nih.gov

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Fluoro 3 Trifluoromethyl Benzoate

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in Ethyl 2-fluoro-3-(trifluoromethyl)benzoate is substituted with three groups that profoundly affect its reactivity: a fluorine atom, a trifluoromethyl group, and an ethyl carboxylate group. Both the fluorine and the trifluoromethyl group are strongly electron-withdrawing, primarily through the inductive effect, which deactivates the aromatic ring towards electrophilic attack. The ester group is also deactivating.

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the fluoro, trifluoromethyl, and ethyl carboxylate substituents. vaia.com These groups decrease the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.

The directing effects of the substituents are as follows:

Fluorine (-F): Ortho, para-directing, but deactivating.

Trifluoromethyl (-CF3): Meta-directing and strongly deactivating. vaia.com

Ethyl Carboxylate (-COOEt): Meta-directing and deactivating.

Considering the positions on the ring relative to the existing substituents, the potential sites for electrophilic attack are C4, C5, and C6. The directing effects of the substituents on these positions are summarized below:

| Position | Influence of -F (at C2) | Influence of -CF3 (at C3) | Influence of -COOEt (at C1) | Overall Directing Effect |

| C4 | Para to -F | Ortho to -CF3 | Meta to -COOEt | Favored by -F and -COOEt, disfavored by -CF3 |

| C5 | Meta to -F | Meta to -CF3 | Para to -COOEt | Favored by -CF3, disfavored by -F and -COOEt |

| C6 | Ortho to -F | Para to -CF3 | Ortho to -COOEt | Disfavored by all three groups |

Nucleophilic Aromatic Substitution Considerations

The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group, can facilitate nucleophilic aromatic substitution (SNAr). libretexts.org In this compound, the fluorine atom at C2 is a potential leaving group. The trifluoromethyl group at the ortho position (C3) and the ester group at the other ortho position (C1) strongly activate the ring for nucleophilic attack at C2.

The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing -CF3 and -COOEt groups. libretexts.org

Typical Nucleophilic Aromatic Substitution Reactions:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Phenol (B47542) derivative |

| Alkoxide | Sodium Methoxide (NaOCH3) | Anisole derivative |

| Amine | Ammonia (NH3) or primary/secondary amines | Aniline derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether derivative |

The reactivity in SNAr reactions is generally F > Cl > Br > I for the leaving group, making the fluoro-substituted compound particularly susceptible to this type of transformation under appropriate conditions.

Reactions Involving the Ester Functionality

The ethyl ester group of this compound can undergo several characteristic reactions, although its reactivity may be influenced by the steric hindrance from the ortho-fluoro substituent and the electronic effects of the ring.

Hydrolysis and Transesterification Pathways

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-3-(trifluoromethyl)benzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., H₂SO₄ or HCl).

Base-Catalyzed Saponification: This is an irreversible reaction that goes to completion. It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. rsc.org The sterically hindered nature of the ester, due to the ortho-substituents, might require more forcing conditions (e.g., higher temperatures or longer reaction times) for complete hydrolysis. arkat-usa.orgresearchgate.net

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Reduction Reactions of the Ester Group

The ester functionality can be reduced to a primary alcohol, [2-fluoro-3-(trifluoromethyl)phenyl]methanol. Strong reducing agents are required for this transformation.

Common Reducing Agents for Esters:

| Reagent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Typically in an anhydrous ether solvent (e.g., THF, diethyl ether) followed by an aqueous workup. | Primary Alcohol |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be used at low temperatures to potentially stop the reduction at the aldehyde stage, although over-reduction to the alcohol is common. | Aldehyde or Primary Alcohol |

Due to the presence of other reducible groups, careful selection of the reducing agent and reaction conditions is necessary to achieve selective reduction of the ester. The trifluoromethyl group is generally resistant to reduction by these reagents under standard conditions.

Transformations of the Trifluoromethyl Moiety

The trifluoromethyl group (-CF₃) is known for its high stability and is generally unreactive under many conditions. mdpi.com This stability is a key reason for its incorporation into many specialty chemicals and pharmaceuticals. However, under specific and often harsh conditions, the C-F bonds can be cleaved.

Transformations of the trifluoromethyl group are not common but can be achieved under specific circumstances:

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid group is generally very difficult and requires extreme conditions, such as heating with strong acids or bases at high temperatures. nih.gov The presence of activating groups on the aromatic ring can sometimes facilitate this transformation.

Reductive Defluorination: Certain reducing agents, particularly those involving transition metals or radical pathways, can effect the reduction of the CF₃ group. However, these are specialized reactions and not typically achieved with common laboratory hydrides.

Reactions with Strong Nucleophiles: While generally inert, anionically activated aromatic trifluoromethyl groups can react with certain nucleophiles under specific conditions. acs.org

The high strength of the C-F bonds makes the trifluoromethyl group a robust functional group, and its transformation typically requires specialized reagents and reaction conditions that are outside the scope of general organic synthesis.

Stability and Degradation Mechanisms of the Compound

The stability of this compound is significantly influenced by the presence of two strongly electron-withdrawing substituents on the aromatic ring: a fluorine atom at the ortho position and a trifluoromethyl group at the meta position. These substituents modulate the electrophilicity of the carbonyl carbon of the ester group, which is the primary site for nucleophilic attack, a key step in its degradation. While specific experimental data on the stability and degradation of this compound is limited in publicly available literature, its reactivity can be inferred from studies on structurally related fluorinated aromatic esters.

The primary degradation mechanism for this compound is expected to be hydrolysis of the ester linkage. This reaction can be catalyzed by acid or base, or it can occur under neutral conditions, albeit at a much slower rate. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

Under basic conditions , the hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism, typically initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. The presence of the electron-withdrawing fluorine and trifluoromethyl groups is anticipated to significantly increase the rate of basic hydrolysis compared to unsubstituted ethyl benzoate (B1203000). These groups withdraw electron density from the benzene ring, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Theoretical studies on fluoro-substituted esters have suggested a significant acceleration of the hydrolysis rate. scispace.comresearchgate.net

The trifluoromethyl group itself is generally considered to be chemically robust and resistant to degradation under typical environmental conditions. However, its strong electron-withdrawing nature is a key factor in accelerating the hydrolysis of the adjacent ester functional group. scispace.comresearchgate.net The ortho-fluoro substituent, in addition to its electron-withdrawing inductive effect, may also exert steric effects that could influence the rate of hydrolysis.

Biodegradation of compounds containing a trifluoromethyl group on a benzene ring can be challenging for microorganisms. While some bacteria can metabolize certain fluorinated benzoates, the degradation pathways are often specific to the substitution pattern. For instance, the biodegradation of m- and p-trifluoromethyl-benzoates by some aerobic bacteria has been observed to halt after initial ring-fission, leading to the accumulation of a biochemically resistant trifluoromethyl-substituted intermediate. nih.gov The presence of multiple fluorine substituents may further increase the recalcitrance of the molecule to microbial degradation.

Photodegradation could be another potential degradation pathway, particularly in the presence of sunlight. The aromatic ring system suggests that the compound may absorb UV radiation, which could lead to photochemical reactions. Studies on the ring-fission products of trifluoromethyl-benzoates have shown that these intermediates can be degraded by sunlight. nih.gov

The following table summarizes the expected stability of this compound under various conditions, based on general principles of chemical reactivity for analogous compounds.

| Condition | Expected Stability | Primary Degradation Mechanism | Expected Degradation Products |

| Neutral pH (Aqueous) | Moderate | Slow Hydrolysis | 2-Fluoro-3-(trifluoromethyl)benzoic acid, Ethanol |

| Acidic pH (Aqueous) | Low | Acid-Catalyzed Hydrolysis | 2-Fluoro-3-(trifluoromethyl)benzoic acid, Ethanol |

| Basic pH (Aqueous) | Very Low | Base-Catalyzed Hydrolysis | 2-Fluoro-3-(trifluoromethyl)benzoate salt, Ethanol |

| Thermal | High | Decomposition at elevated temperatures | Complex mixture of decomposition products |

| Photolytic (UV/Sunlight) | Moderate to Low | Photodegradation | Potential for ring-opening and defluorination |

Advanced Spectroscopic Characterization of Ethyl 2 Fluoro 3 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For Ethyl 2-fluoro-3-(trifluoromethyl)benzoate, a combination of 1H, 13C, and 19F NMR, supplemented by multi-dimensional techniques, offers a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are deshielded and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will, in turn, appear as a triplet, coupling with the two methylene protons.

The aromatic region will display a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons will be influenced by both the fluorine and the trifluoromethyl groups, as well as the ester functionality. Their chemical shifts and coupling patterns (multiplicities) will be governed by their positions relative to these substituents. The proton ortho to the fluorine atom is expected to show coupling to fluorine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.2 | m | 1H | Ar-H |

| ~ 7.4 - 7.7 | m | 2H | Ar-H |

| ~ 4.4 | q | 2H | -OCH₂CH₃ |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The carbons of the ethyl group will be observed in the upfield region of the spectrum. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Furthermore, the aromatic carbons will exhibit coupling with the fluorine atom, leading to splitting of their signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 164 | s | C=O |

| ~ 160 (d) | d | C-F |

| ~ 135 | s | C-CO |

| ~ 132 (q) | q | C-CF₃ |

| ~ 120-130 | m | Ar-C |

| ~ 115 (q) | q | -CF₃ |

| ~ 62 | s | -OCH₂CH₃ |

Note: 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-F coupling. The predicted chemical shifts are based on data from analogous compounds.

¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule. In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. One signal will correspond to the single fluorine atom attached to the aromatic ring, and the other will be from the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the aromatic fluorine will be influenced by its position on the ring and the electronic effects of the other substituents. The trifluoromethyl group typically appears as a sharp singlet in a proton-decoupled ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ -63 | s | -CF₃ |

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The predicted values are based on typical ranges for these functional groups.

To definitively assign the proton and carbon signals, especially in the complex aromatic region, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For the ethyl group, a cross-peak between the quartet and the triplet would confirm their connectivity. In the aromatic region, COSY would help to identify adjacent protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the aromatic C-H signals by linking the proton resonances to their corresponding carbon resonances in the ¹³C NMR spectrum.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing a solid foundation for its structural verification.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound will be characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent feature is expected to be the strong absorption band due to the carbonyl (C=O) stretching of the ester group. The C-F and C-O stretching vibrations will also give rise to strong, characteristic bands. The aromatic C-H and aliphatic C-H stretching vibrations will be observed at higher wavenumbers.

Table 4: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1730 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C Stretch |

| ~ 1300 - 1100 | Strong | C-F Stretch (CF₃ and Ar-F) |

Note: The predicted absorption ranges are based on characteristic frequencies for the respective functional groups.

The analysis of these characteristic absorption bands in the FTIR spectrum, in conjunction with the detailed data from NMR spectroscopy, provides a comprehensive and robust spectroscopic characterization of this compound, confirming its molecular structure and the presence of its key functional groups.

Raman Spectroscopy

No experimental Raman spectral data, including vibrational mode assignments and corresponding wavenumbers for this compound, were found in published research or spectral databases.

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry data, which would provide the exact mass and elemental composition of this compound, is not documented in the available scientific literature.

X-ray Crystallography for Solid-State Structural Elucidation

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Consequently, data regarding its crystal system, space group, unit cell dimensions, and key bond lengths and angles are not available.

While spectroscopic data for related compounds, such as isomers or precursors like 2-fluoro-3-(trifluoromethyl)benzoic acid, do exist, this information is not directly applicable to this compound and has been excluded to maintain strict adherence to the requested subject matter.

Computational and Theoretical Investigations of Ethyl 2 Fluoro 3 Trifluoromethyl Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large-sized organic molecules. For a molecule such as Ethyl 2-fluoro-3-(trifluoromethyl)benzoate, DFT methods, often paired with basis sets like 6-311+G(d,p), are employed to model a range of molecular features. nih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The presence of the flexible ethyl ester group and the substituents on the benzene (B151609) ring suggests the possibility of multiple conformers. Conformational analysis would focus on the rotation around several key single bonds: the C(aryl)-C(carbonyl) bond, the C(carbonyl)-O bond, and the O-CH₂ bond. Computational studies on similar molecules, such as methyl 2-fluorobenzoate (B1215865) and methyl 2-(trifluoromethyl)benzoate, indicate that the planarity of the ester group relative to the aromatic ring is a critical factor. rsc.org For methyl 2-fluorobenzoate, a planar conformer where the carbonyl group is oriented trans (away from) the fluorine atom is found to be the most stable. rsc.org In contrast, the steric bulk of a trifluoromethyl group can lead to non-planar conformations. rsc.org

For this compound, it is expected that the molecule will adopt a largely planar arrangement to maximize conjugation between the benzene ring and the ester group. However, steric and electronic repulsion between the ortho-fluoro and meta-trifluoromethyl groups, as well as the ester moiety, will influence the precise rotational preference. DFT calculations would predict the relative energies of different conformers to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound Note: The following data are representative values based on DFT calculations for structurally similar aromatic esters and are intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.21 Å |

| C(aryl)-C(carbonyl) | 1.49 Å | |

| C(carbonyl)-O | 1.35 Å | |

| O-CH₂ | 1.45 Å | |

| C(aryl)-F | 1.36 Å | |

| C(aryl)-CF₃ | 1.50 Å | |

| Bond Angles | C(aryl)-C-O | 124° |

| O=C-O | 125° | |

| C-O-CH₂ | 117° | |

| Dihedral Angle | F-C(aryl)-C(carbonyl)=O | ~0° (near-planar) |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For this compound, the electronic structure is significantly influenced by the electron-withdrawing nature of the fluoro, trifluoromethyl, and ester groups. These groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. numberanalytics.com

HOMO: The HOMO is anticipated to be a π-orbital with electron density primarily distributed across the aromatic ring.

LUMO: The LUMO is expected to be a π*-antibonding orbital, with significant contributions from the benzene ring and the carbonyl group of the ester.

HOMO-LUMO Gap: The presence of strong electron-withdrawing substituents would likely result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability. numberanalytics.com

Analysis of the FMOs helps predict how the molecule will interact with other reagents. For instance, an electrophilic attack would likely target the regions of high HOMO density, whereas a nucleophilic attack would be directed towards areas with high LUMO density.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: These values are illustrative, based on typical DFT calculations for related fluorinated aromatic compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Primarily π-orbital on the aromatic ring |

| LUMO | -1.2 eV | Primarily π*-orbital over the ring and carbonyl group |

| Energy Gap (ΔE) | 6.3 eV | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. MESP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack. For this compound, the most negative potential is expected to be located on the oxygen atom of the carbonyl group due to its lone pairs of electrons. researchgate.net The fluorine atom would also exhibit a region of negative potential.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the aromatic ring and the ethyl group will show positive potential. A significant region of positive potential (a σ-hole) is often associated with halogen atoms in certain bonding environments, and the area opposite the C-CF₃ bond may also exhibit positive character. nih.gov

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MESP map for this molecule would show a complex potential landscape due to the interplay of the different functional groups, providing a detailed picture of its reactive surface.

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. nih.gov To improve agreement with experimental data, these calculated frequencies are often uniformly scaled to account for anharmonicity and limitations in the theoretical model. acs.orgnih.gov

For this compound, the vibrational spectrum would be characterized by several key absorption bands corresponding to its functional groups. DFT calculations would allow for the precise assignment of these bands to specific molecular motions.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are representative and based on DFT calculations for compounds with similar functional groups. nih.govmdpi.comresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups |

| C=O Stretch | 1750 - 1720 | Stretching of the ester carbonyl bond |

| Aromatic C=C Stretch | 1610 - 1450 | In-plane stretching of carbon-carbon bonds in the benzene ring |

| CF₃ Asymmetric Stretch | 1350 - 1250 | Asymmetric stretching of the C-F bonds in the trifluoromethyl group |

| C-O Stretch | 1300 - 1150 | Stretching of the C-O single bonds in the ester group |

| CF₃ Symmetric Stretch | ~1170 | Symmetric stretching of the C-F bonds in the trifluoromethyl group |

| C-F Stretch | 1100 - 1000 | Stretching of the C-F bond attached to the aromatic ring |

Ab Initio Calculations for Thermochemical Properties

While DFT is excellent for many applications, high-accuracy thermochemical data often requires more computationally intensive ab initio methods. Composite methods such as the Weizmann-1 (W1) or Gaussian-n (Gn) theories are designed to approximate the results of very high-level calculations with a complete basis set, providing reliable predictions for properties like the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). umd.edu

For this compound, these calculations would involve determining the molecule's total electronic energy and then using statistical mechanics, based on the calculated vibrational frequencies and rotational constants, to derive the thermodynamic functions. Such data is crucial for chemical engineering applications and for understanding the energetics of reactions involving the compound. nist.govnih.gov

Table 4: Predicted Thermochemical Properties of this compound at 298.15 K Note: These values are hypothetical estimates, illustrating the type of data obtained from high-level ab initio calculations.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | -950 ± 10 | kJ/mol |

| Standard Absolute Entropy (S°) | 450 ± 5 | J/(mol·K) |

| Heat Capacity (Cp) | 240 ± 5 | J/(mol·K) |

Reaction Mechanism Studies and Transition State Elucidation

Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them. The calculation of the activation energy (the energy difference between the reactant and the transition state) provides insight into the reaction rate. acs.org

A relevant reaction for this compound would be its acid-catalyzed hydrolysis back to 2-fluoro-3-(trifluoromethyl)benzoic acid and ethanol (B145695). A DFT study could elucidate the step-by-step mechanism, which typically involves: rsc.org

Protonation of the carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer steps.

Elimination of ethanol to reform the carbonyl group.

Computational modeling would identify the structure of the tetrahedral intermediate and the transition states for its formation and breakdown. It would also determine which step is the rate-limiting one by identifying the highest activation energy barrier. Furthermore, such studies could quantify the electronic effects of the fluoro and trifluoromethyl substituents on the reactivity of the ester group. rsc.orgresearchgate.net

Strategic Applications and Synthetic Utility in Contemporary Chemical Research

Role as a Versatile Synthetic Building Block for Complex Molecules

The utility of Ethyl 2-fluoro-3-(trifluoromethyl)benzoate as a synthetic building block is anchored in the reactivity of its distinct functional groups. The ethyl ester group is a key handle for molecular elaboration, allowing for a variety of classical transformations to introduce new functionalities. For instance, it can undergo hydrolysis under acidic or basic conditions to yield 2-fluoro-3-(trifluoromethyl)benzoic acid, which can then be coupled with amines or alcohols to form amides and other esters, respectively. This versatility is fundamental to its role in constructing more complex molecular architectures.

The trifluoromethyl group and the fluorine atom are powerful modulators of a molecule's physicochemical properties. In drug discovery, the inclusion of a CF3 group can enhance metabolic stability, increase lipophilicity, and improve a compound's binding affinity to biological targets. mdpi.com These attributes make fluorinated building blocks, such as this compound, highly desirable starting materials for the synthesis of new pharmaceutical candidates. ossila.com The strong electron-withdrawing properties of these substituents also influence the aromatic ring's reactivity, directing further substitutions and enabling specific synthetic strategies.

Potential Synthetic Transformations

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Ester Hydrolysis | Aqueous acid or base (e.g., HCl, NaOH) | Carboxylic Acid |

| Amidation | Amine, coupling agent or heat | Amide |

| Transesterification | Alcohol, acid or base catalyst | New Ester |

| Ester Reduction | Reducing agent (e.g., LiAlH₄) | Benzyl Alcohol |

Development of Novel Fluorinated Chemical Scaffolds

A key application of advanced building blocks is in the construction of novel chemical scaffolds, which form the core structures of new classes of compounds. This compound is a prime candidate for the synthesis of unique fluorinated heterocyclic systems. Research on the synthesis of isocoumarins—a class of compounds with diverse biological activities—demonstrates a powerful pathway for which this building block is suitable. nih.govacs.org

In these syntheses, 2-ethynylbenzoate precursors undergo a catalyst-free reaction involving an intermolecular nucleophilic attack followed by heterocyclization. nih.govacs.org While the specific 2-ethynyl derivative of this compound was not explicitly detailed, the studies confirmed that the presence of electron-withdrawing groups and fluorine atoms on the benzoate (B1203000) ring is tolerated in the reaction sequence. nih.gov This indicates a clear synthetic route to novel, highly functionalized isocoumarin (B1212949) scaffolds bearing both fluoro and trifluoromethyl substituents. Such scaffolds are of significant interest; molecular docking studies on related bis(triflyl)ethylated isocoumarins suggest they may act as inhibitors of human acetylcholinesterase (hAChE), a critical target in neurodegenerative disease research. nih.govacs.org This highlights the potential of this compound to serve as a gateway to new bioactive molecular frameworks.

Precursor Chemistry for Advanced Materials Research

The unique properties conferred by fluorine atoms and trifluoromethyl groups are not only valuable in life sciences but also in materials science. Fluorinated compounds are known for their high thermal stability, chemical resistance, and distinct electronic characteristics. These features make them ideal components for the creation of advanced materials such as specialty polymers and liquid crystals.

This compound can serve as a precursor to monomers for high-performance polymers. Following hydrolysis to its corresponding carboxylic acid, it can be incorporated into polymer chains, such as polyesters or polyamides, through condensation polymerization. The presence of the bulky and highly electronegative CF3 group, along with the fluorine atom, would be expected to impart several desirable properties to the resulting material, including:

Increased thermal stability.

Enhanced hydrophobicity and chemical inertness.

Modified optical and dielectric properties.

Aromatic compounds containing trifluoromethyl groups are prevalent in the development of advanced organic materials, underscoring the potential of this building block in the field. mdpi.com

Utilization in the Design of Specialized Chemical Probes and Reagents

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of complex biological systems. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties and enhance the binding affinity of therapeutic compounds. mdpi.com

This compound is an excellent starting point for the synthesis of such specialized molecules. As discussed, its derivatives can be used to create novel heterocyclic scaffolds like isocoumarins, which have shown potential as enzyme inhibitors. nih.govacs.org A molecule derived from this building block could be further optimized to create a potent and selective chemical probe for targets like acetylcholinesterase, aiding in the elucidation of its biological function and role in disease.

Furthermore, the compound itself can be used as a specialized reagent. By converting the ethyl ester to a more reactive acyl chloride or by direct coupling reactions, the 2-fluoro-3-(trifluoromethyl)benzoyl moiety can be attached to other molecules of interest. This allows researchers to systematically modify peptides, natural products, or other small molecules, using the fluorinated group to modulate properties such as cell permeability, metabolic stability, or receptor binding affinity in a controlled manner.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-(trifluoromethyl)benzoate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid (CAS 115029-22-6) using ethanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP. Optimizing stoichiometry (e.g., excess ethanol), temperature control (60–80°C), and purification via fractional distillation or silica gel chromatography can enhance yields. Catalytic triethylamine (Et₃N) and DMAP, as seen in analogous ester syntheses, may reduce side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester linkage and substituent positions. ¹⁹F NMR resolves trifluoromethyl (-CF₃) and fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₈F₄O₂, MW 236.17).

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures .

Q. What are the compound’s key physicochemical properties relevant to laboratory handling?

Methodological Answer:

Q. How does the compound interact in nucleophilic acyl substitution reactions?

Methodological Answer: The ester group undergoes hydrolysis (acid/base-catalyzed) to yield the carboxylic acid. Kinetic studies show trifluoromethyl and fluorine substituents increase electrophilicity at the carbonyl carbon, accelerating hydrolysis. Reaction monitoring via TLC or in situ IR spectroscopy helps track progress .

Q. What safety protocols are essential during experimental use?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile organic vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do fluorine substituents complicate NMR interpretation, and what strategies resolve ambiguities?

Methodological Answer: ¹⁹F NMR is critical due to coupling between fluorine atoms (e.g., J₃F-4F). Decoupling experiments or 2D NMR (HSQC, HMBC) differentiate overlapping signals. Computational modeling (DFT) predicts chemical shifts, aiding assignments. For example, trifluoromethyl groups exhibit distinct ¹⁹F signals near -60 ppm .

Q. What regioselectivity challenges arise in electrophilic aromatic substitution (EAS) of this compound?

Methodological Answer: The electron-withdrawing -CF₃ and -F groups deactivate the ring, directing EAS to the less hindered position (C-4 or C-5). Competitive iodination or nitration studies under varying conditions (e.g., HNO₃/H₂SO₄ vs. AcONO₂) reveal meta/para ratios. Monitoring via HPLC-MS quantifies product distribution .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. For Suzuki-Miyaura coupling, Pd-catalyzed reactions favor activation at the fluorine-adjacent position due to lower activation energy. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .

Q. What contradictions exist in reported synthetic yields, and how are they resolved?

Methodological Answer: Discrepancies in yields (e.g., 70% vs. 85%) often stem from purity of starting materials (e.g., 2-fluoro-3-(trifluoromethyl)benzoic acid) or catalyst loading. Controlled experiments with standardized reagents and in situ monitoring (e.g., ReactIR) isolate variables. Reproducibility is confirmed via round-robin testing .

Q. How does the compound behave under high-temperature catalytic conditions?

Methodological Answer: Thermogravimetric analysis (TGA) shows decomposition >250°C. In catalysis (e.g., Heck reactions), the ester remains stable at 150°C in polar aprotic solvents (DMF, NMP). GC-MS identifies byproducts (e.g., decarboxylated derivatives), informing catalyst selection (Pd/C vs. Pd(OAc)₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.